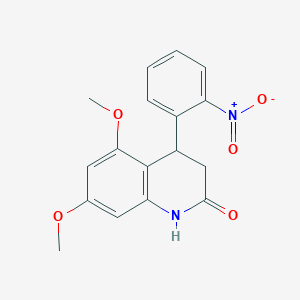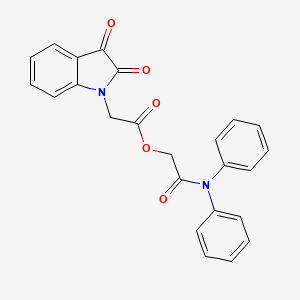![molecular formula C16H13ClF3NO2 B4595313 2-(2-chlorophenoxy)-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B4595313.png)
2-(2-chlorophenoxy)-N-[2-(trifluoromethyl)phenyl]propanamide
説明
2-(2-chlorophenoxy)-N-[2-(trifluoromethyl)phenyl]propanamide is a useful research compound. Its molecular formula is C16H13ClF3NO2 and its molecular weight is 343.73 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 343.0586908 g/mol and the complexity rating of the compound is 405. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Agrochemical Formulation Analysis : Masunaga, Takasuga, and Nakanishi (2001) investigated the profile and amount of dioxin impurity in historic Japanese agrochemical formulations, including pentachlorophenol and chlorophenoxy herbicides, highlighting the significance of analyzing impurities in agrochemical products Chemosphere, 44(4), 873-885.
Pharmacological Research : Jones et al. (2009) characterized the pharmacologic effects of a compound similar in structure to 2-(2-chlorophenoxy)-N-[2-(trifluoromethyl)phenyl]propanamide, highlighting its potential in hormonal male contraception and its effects on various biological parameters Endocrinology, 150(1), 385-395.
Surface Science Studies : Altarawneh et al. (2008) examined the interaction between a 2-chlorophenol molecule and a Cu(111) surface using density functional theory, an important study for understanding the catalyzed formation of dioxin compounds on metal surfaces Applied Surface Science, 254, 4218-4224.
Antibacterial and Antifungal Agents : Levy et al. (1999) conducted a structural analysis of triclosan, a compound structurally related to this compound, elucidating its mechanism as a potent enzyme inhibitor, which has implications for its use as an antibacterial and antifungal agent Nature, 398, 383-384.
Material Science and Optics : Prabhu et al. (2001) synthesized and characterized N-(2-chlorophenyl)-(1-propanamide), a nonlinear organic crystal with potential applications in electro-optics and nonlinear optics Journal of Crystal Growth, 233, 375-379.
Environmental Impact Studies : Shirai et al. (1984) examined the promoting effects of various nephrotoxic chemicals, including N-(3,5-dichlorophenyl)succinimide, on renal carcinogenesis in rats, providing insights into the environmental and health impacts of such compounds Journal of the National Cancer Institute, 72(2), 477-482.
特性
IUPAC Name |
2-(2-chlorophenoxy)-N-[2-(trifluoromethyl)phenyl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClF3NO2/c1-10(23-14-9-5-3-7-12(14)17)15(22)21-13-8-4-2-6-11(13)16(18,19)20/h2-10H,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGEKDDAHXLCDKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1C(F)(F)F)OC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClF3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-ethyl-5-{2-[(2-methylbenzyl)oxy]-5-nitrobenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4595230.png)
![N-ISOBUTYL-N'-[3-(METHYLSULFANYL)PHENYL]UREA](/img/structure/B4595237.png)
![(2E)-3-[3-methoxy-4-(propan-2-yloxy)phenyl]-N-(2-oxotetrahydrothiophen-3-yl)prop-2-enamide](/img/structure/B4595252.png)
![methyl (3-{[1-(3,4-dichlorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)acetate](/img/structure/B4595253.png)
![methyl (9Z)-9-{[5-(4-bromophenyl)furan-2-yl]methylidene}-6a-methyl-10-oxo-6,6a,9,10-tetrahydro-11aH-[1]benzofuro[2,3-e]cyclopropa[d][1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B4595256.png)
![2,3-DIHYDRO-1H-INDOL-1-YL[2-(3,4-DIMETHYLPHENYL)-8-METHYL-4-QUINOLYL]METHANONE](/img/structure/B4595267.png)
![3-[(4-METHYLPHENYL)SULFANYL]-6-NITRO-4-PHENYL-1,2-DIHYDROQUINOLIN-2-ONE](/img/structure/B4595272.png)

![N-[(allylamino)carbonothioyl]-2-chlorobenzamide](/img/structure/B4595299.png)
![N-[[4-(thiophen-2-ylmethoxy)phenyl]methyl]cyclopropanamine;hydrochloride](/img/structure/B4595300.png)

![ethyl 2-({[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate](/img/structure/B4595318.png)
![N-[1-(3,4-dimethoxyphenyl)ethyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B4595320.png)
![2-(4-bromo-2-chlorophenoxy)-N-[1-(propan-2-yl)piperidin-4-yl]acetamide](/img/structure/B4595327.png)
